molecular formula C18H34N4O5S B606131 Biotin-PEG3-Amine CAS No. 359860-27-8

Biotin-PEG3-Amine

Cat. No.: B606131
CAS No.: 359860-27-8
M. Wt: 418.55
InChI Key: KIJSBKNJFAUJFV-ZOBUZTSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-Amine is a water-soluble biotin compound containing a polyethylene glycol (PEG) spacer arm and a terminal primary amine. This compound is widely used in bioconjugation, labeling, and crosslinking applications due to its ability to enhance the solubility and stability of biotinylated molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotin-PEG3-Amine is synthesized through a series of chemical reactions involving the conjugation of biotin with a PEG spacer and a terminal amine group. The primary amine can be crosslinked to proteins and material surfaces using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and other crosslinkers .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified through chromatography techniques and characterized using NMR and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions

Biotin-PEG3-Amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are biotinylated proteins and other bioconjugates, which are used in various assays and purification methods .

Scientific Research Applications

Biotin-PEG3-Amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotin-PEG3-Amine is unique due to its medium-length PEG spacer, which provides a balance between solubility and binding efficiency. This makes it particularly useful for applications requiring high solubility and minimal steric hindrance .

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N4O5S/c19-5-7-25-9-11-27-12-10-26-8-6-20-16(23)4-2-1-3-15-17-14(13-28-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJSBKNJFAUJFV-ZOBUZTSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359860-27-8
Record name Biotin-PEG3-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0359860278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIOTIN-PEG3-AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAF990JL4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the purpose of incorporating Biotin-PEG3-Amine into the synthesized Cryptophane A modules?

A1: this compound acts as a linker, connecting the Cryptophane A (CrA) molecule to other functional units. Specifically, its Biotin moiety allows for potential binding to streptavidin or avidin, which are proteins known for their strong affinity to biotin. This characteristic could be exploited for various applications, such as immobilization or detection of the CrA module [].

Q2: What is the structural characterization of the this compound containing construct?

A2: The research article focuses on two main constructs incorporating this compound:

  • CrA-(PEG)3-Biotin: This module consists of Cryptophane A directly linked to this compound. Its calculated mass is m/z = 1338 for C73H86N18O18S, confirmed by MALDI-TOF analysis showing m/z = 1339 (m+1) and 1361 (m+23, mass + sodium) [].
  • CrA−Fluorescein−Biotin: This "branched" construct incorporates this compound alongside a fluorescein-labeled peptide. Its calculated mass is m/z = 2141 for C114H135N9O30S, with MALDI-TOF analysis showing m/z = 2,164 (m+23, mass + sodium) [].

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